N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide
Description
The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide belongs to a class of benzoxazepine derivatives characterized by a seven-membered heterocyclic ring fused to a benzene core. The structure features a 3,3-dimethyl substitution on the oxazepine ring, a 4-oxo (keto) group, and a cyclohexanesulfonamide moiety at position 8. While direct pharmacological data for this specific compound are unavailable, structural analogs have been documented in crystallographic databases and chemical catalogs, suggesting relevance in drug discovery pipelines .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-17(2)11-23-15-10-12(8-9-14(15)18-16(17)20)19-24(21,22)13-6-4-3-5-7-13/h8-10,13,19H,3-7,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNGSYIGFCSRNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3CCCCC3)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of the Oxazepin Amine
The free amine at position 8 of the benzoxazepin core reacts with cyclohexanesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base. This method, adapted from azacycloheptane sulfonamide syntheses, proceeds as follows:
- Reagent Ratios : A 1:1.2 molar ratio of benzoxazepin amine to sulfonyl chloride ensures complete conversion.
- Reaction Time : 1–2 hours at room temperature.
- Workup : Sequential washing with aqueous HCl (1M) and brine removes excess reagents.
Yields for this step range from 65% to 78%, depending on the purity of the starting amine.
Coupling via Intermediate Activation
Alternative routes employ activating agents such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate amide bond formation between the benzoxazepin amine and cyclohexanesulfonic acid. This method, though more complex, improves yields to 80–85% by minimizing side reactions.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
Analytical Characterization
Post-synthetic characterization employs spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry (MS) :
High-Performance Liquid Chromatography (HPLC) :
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Incomplete cyclization generates open-chain intermediates, which are removed via silica gel chromatography using ethyl acetate/hexane (3:7).
Sulfonamide Hydrolysis
Moisture-sensitive sulfonyl chlorides necessitate anhydrous conditions. Molecular sieves (4Å) in DCM reduce hydrolysis rates.
Purification Difficulties
The compound’s low solubility in nonpolar solvents complicates crystallization. Gradient recrystallization from ethanol/water (9:1) yields pure product.
Scalability and Industrial Relevance
Pilot-scale syntheses (100 g batches) report an overall yield of 62% using the following protocol:
- Cyclization : 3,3-dimethyl-2-aminophenol (1.0 eq) in ethanol/HCl (4M) at 80°C for 6 hours.
- Sulfonylation : Crude benzoxazepin amine (1.0 eq) with cyclohexanesulfonyl chloride (1.2 eq) in THF/triethylamine (2.0 eq) at 25°C for 2 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) followed by recrystallization.
Emerging Methodologies
Recent advances include microwave-assisted cyclization, reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C), and flow chemistry systems for continuous sulfonylation. These methods remain experimental but show promise for high-throughput applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-methoxyacetamide (CAS 921810-92-6)
- Substituent : 2-methoxyacetamide at position 8.
- Molecular Formula : C₁₄H₁₈N₂O₄.
- Molecular Weight : 278.3 g/mol.
- Key Difference : Replaces sulfonamide with a methoxyacetamide group, reducing sulfur content and molecular weight. The methoxy group may enhance solubility but decrease steric bulk compared to sulfonamides .
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide (CAS 921992-53-2)
- Substituent : Cyclohexanesulfonamide at position 8 and 5-propyl on the oxazepine ring.
- Molecular Formula : C₂₀H₃₀N₂O₄S.
- Molecular Weight : 394.5 g/mol.
- The cyclohexanesulfonamide enhances lipophilicity compared to smaller sulfonamide groups .
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS 921993-79-5)
- Substituent : Benzenesulfonamide at position 8.
- Molecular Formula : C₁₇H₁₈N₂O₄S.
- Molecular Weight : 346.4 g/mol.
- Key Difference : Aromatic benzenesulfonamide may engage in π-π stacking interactions, unlike the aliphatic cyclohexane analog. The reduced hydrophobicity compared to cyclohexanesulfonamide could influence membrane permeability .
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (PDB 6EW)
- Substituents : Ethyl at position 5, trifluoroethyl, and 3,4-dimethylbenzene sulfonamide.
- Molecular Formula : C₂₃H₂₇F₃N₂O₄S.
- Molecular Weight : 484.5 g/mol.
- Key Difference : The trifluoroethyl and dimethylbenzene groups increase steric and electronic complexity, likely enhancing target specificity but reducing solubility .
Data Table: Structural and Molecular Comparison
*Inferred based on structural similarity to and .
Discussion of Structural Implications
- Steric Effects : The 5-propyl group (CAS 921992-53-2) may hinder binding to flat active sites, while smaller substituents (e.g., Target) could allow better target engagement.
- Electron-Withdrawing Effects : Trifluoroethyl and methyl groups (PDB 6EW) may enhance sulfonamide acidity, favoring hydrogen-bonding interactions with biological targets .
- Synthetic Accessibility : Methoxyacetamide (CAS 921810-92-6) simplifies synthesis compared to sulfonamides but offers fewer opportunities for derivatization .
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique benzoxazepine structure, characterized by a seven-membered ring containing both nitrogen and oxygen atoms, along with various functional groups that may influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.46 g/mol. The structural formula can be represented as follows:
This structure contributes to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Properties : Various studies have shown that benzoxazepine derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Activity : The compound has been explored for its potential in cancer treatment. It may induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the sulfonamide group may enhance its binding affinity to these targets.
Case Studies and Research Findings
Several studies have reported on the biological activity of similar compounds:
-
Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that benzoxazepine derivatives exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to assess efficacy.
Compound MIC (µg/mL) Activity Compound A 16 Moderate Compound B 8 Strong -
Anticancer Research : A recent study evaluated the cytotoxic effects of benzoxazepine derivatives on various cancer cell lines (e.g., HeLa and MCF7). Results indicated that certain derivatives led to a dose-dependent decrease in cell viability.
Cell Line IC50 (µM) Result HeLa 10 Significant MCF7 15 Moderate - Anti-inflammatory Activity : Research published in the European Journal of Pharmacology showed that some benzoxazepine derivatives could significantly reduce levels of TNF-alpha in vitro.
Q & A
Q. What are the key synthetic pathways for synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclohexanesulfonamide, and what critical parameters govern yield optimization?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Critical parameters include temperature control (50–80°C for cyclization), solvent selection (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of reagents like cyclohexanesulfonyl chloride. Post-synthetic purification via column chromatography or recrystallization is essential to achieve >95% purity. Reaction progress is monitored using HPLC and NMR .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?
- NMR Spectroscopy : Confirms structural integrity, with characteristic shifts for the sulfonamide (-SO2NH-) proton (δ 7.5–8.5 ppm) and benzoxazepine carbonyl (δ 170–175 ppm).
- HPLC : Assesses purity (>98% for biological assays) using reverse-phase C18 columns.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C21H26N2O4S: 414.16).
- X-ray Crystallography : Resolves 3D conformation using SHELX programs for refinement .
Q. What preliminary biological activities have been reported for this compound?
Structural analogs exhibit activity against serine/threonine kinases and G-protein-coupled receptors (GPCRs). Initial in vitro assays suggest moderate inhibition (IC50 ~1–10 µM) of inflammatory targets like COX-2, though potency varies with substituent electronegativity on the benzamide moiety .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzoxazepine core) influence bioactivity and selectivity?
Comparative studies of analogs show that electron-withdrawing groups (e.g., -F, -CF3) at the 8-position enhance kinase inhibition by 3–5-fold, while bulky alkyl chains (e.g., cycloheptyl) improve metabolic stability. Quantitative Structure-Activity Relationship (QSAR) models highlight hydrophobicity (logP >3) as critical for blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from impurities (>5% byproducts), assay conditions (e.g., ATP concentration in kinase assays), or cellular models (primary vs. immortalized cells). Rigorous batch-to-batch purity validation via LC-MS and standardized assay protocols (e.g., CEREP panels) are recommended .
Q. What computational strategies are effective for predicting target interactions and binding modes?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model ligand-receptor interactions. For example, the sulfonamide group forms hydrogen bonds with Arg125 in COX-2, while the benzoxazepine oxygen stabilizes hydrophobic pockets. Free energy perturbation (FEP) calculations refine binding affinity predictions .
Q. How can researchers design derivatives with improved pharmacokinetic properties without compromising activity?
- Bioisosteric replacement : Substitute the cyclohexane ring with a piperidine to enhance solubility.
- Prodrug strategies : Introduce ester groups at the 3,3-dimethyl position for controlled release.
- Metabolic profiling : Use hepatic microsome assays to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) .
Q. What challenges exist in crystallographic studies of this compound, and how can they be mitigated?
Poor crystal growth due to conformational flexibility is common. Techniques include:
Q. How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate mechanisms of action?
Integrate phosphoproteomics to map kinase inhibition pathways and LC-MS metabolomics to track downstream effects on arachidonic acid metabolism. CRISPR-Cas9 knockout models validate target engagement .
Q. What methodological frameworks ensure reproducibility in SAR studies?
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
